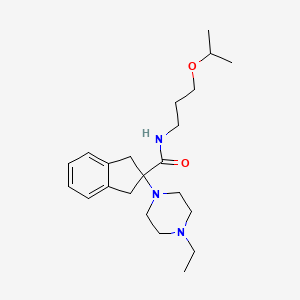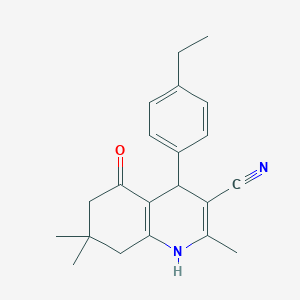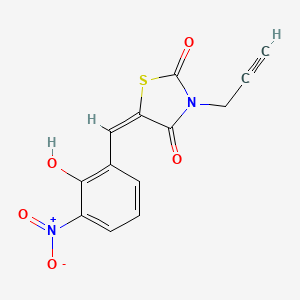![molecular formula C21H24ClNO3 B4881979 1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)
1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BEP and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BEP is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C (PKC) and inducing apoptosis in cancer cells. BEP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
BEP has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of PKC activity, and inhibition of COX-2 activity. BEP has also been found to protect neurons against oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BEP has several advantages for lab experiments, including its potent anticancer activity and neuroprotective properties. However, BEP has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of BEP, including the development of more potent and selective analogs, further studies to understand its mechanism of action, and the evaluation of its potential use in combination with other anticancer agents. Additionally, the potential use of BEP as a neuroprotective agent and its effects on other physiological processes should be further studied.
Conclusion:
In conclusion, 1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have significant anticancer activity and neuroprotective properties. Further studies are needed to fully understand its mechanism of action and potential use in combination with other anticancer agents.
Méthodes De Synthèse
BEP can be synthesized using various methods, including the reaction of 1-(4-chloro-3-nitrobenzoyl)piperidine with benzyl alcohol and sodium ethoxide. This reaction results in the formation of 1-[4-(benzyloxy)-3-chloro-5-nitrobenzoyl]piperidine, which can be reduced using hydrogen gas and palladium on carbon to form BEP.
Applications De Recherche Scientifique
BEP has been widely studied for its potential applications in scientific research. It has been found to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BEP has also been studied for its potential use as a neuroprotective agent and has been found to protect neurons against oxidative stress and apoptosis.
Propriétés
IUPAC Name |
(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-2-25-19-14-17(21(24)23-11-7-4-8-12-23)13-18(22)20(19)26-15-16-9-5-3-6-10-16/h3,5-6,9-10,13-14H,2,4,7-8,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHXEXYSCIMOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N2CCCCC2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl](piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chlorophenyl)-N-(3-isoxazolylmethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4881903.png)
![(3S)-3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}-2-azepanone](/img/structure/B4881904.png)
![2-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4881916.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4881918.png)
![4-fluoro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4881926.png)

![N-[2-(tert-butylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4881954.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methylphenyl)urea](/img/structure/B4881968.png)

![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)
